molecular formula C9H12N2O4S B14852551 2-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide

2-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide

Cat. No.: B14852551
M. Wt: 244.27 g/mol
InChI Key: KIKCNTLDKILRSW-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide typically involves the following steps:

    Nitration: The starting material, benzamide, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The amino group is sulfonated using chlorosulfonic acid to introduce the sulfamoyl group.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide in the presence of a catalyst.

    Dimethylation: Finally, the amino group is dimethylated using formaldehyde and formic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The hydroxyl and sulfamoyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethylamino group can interact with hydrophobic pockets, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N,N-dimethylbenzamide: Lacks the sulfamoyl group, resulting in different chemical properties and reactivity.

    2-Hydroxy-5-sulfamoylbenzamide: Lacks the dimethylamino group, affecting its binding affinity and biological activity.

    N,N-Dimethyl-5-sulfamoylbenzamide: Lacks the hydroxyl group, altering its hydrogen bonding capabilities.

Uniqueness

2-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide is unique due to the presence of all three functional groups (hydroxyl, dimethylamino, and sulfamoyl) on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-hydroxy-N,N-dimethyl-5-sulfamoylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-11(2)9(13)7-5-6(16(10,14)15)3-4-8(7)12/h3-5,12H,1-2H3,(H2,10,14,15)

InChI Key

KIKCNTLDKILRSW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N)O

Origin of Product

United States

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